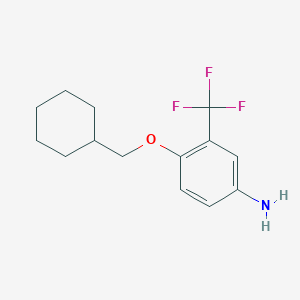

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline

Description

Overview of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds are prevalent in a vast array of commercial products and research initiatives. The introduction of fluorine into an organic scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and conformation. The trifluoromethyl group (-CF3), in particular, is a key player in this arena. Its strong electron-withdrawing nature and significant lipophilicity make it a valuable substituent for modulating the properties of bioactive molecules. nbinno.com

The replacement of a methyl group with a trifluoromethyl group can lead to increased metabolic stability due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage. This enhanced stability often translates to a longer biological half-life for drug candidates. Furthermore, the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with biological targets.

Significance of Aniline (B41778) Derivatives as Fundamental Building Blocks

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. The amino group of aniline is a versatile functional handle that can participate in a multitude of chemical transformations, including diazotization, acylation, alkylation, and various coupling reactions. This reactivity makes aniline derivatives indispensable in the synthesis of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. Many successful drugs contain a substituted aniline moiety, highlighting the importance of this structural motif in medicinal chemistry.

Strategic Positioning of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline within Contemporary Organic Synthesis and Mechanistic Studies

The compound this compound is strategically positioned at the intersection of several key areas of modern chemical research. It incorporates three distinct structural features that each contribute to its utility: the reactive aniline core, the influential trifluoromethyl group, and a bulky, lipophilic cyclohexylmethoxy side chain.

While specific research detailing the synthesis and applications of this compound is not extensively available in peer-reviewed literature, its chemical architecture suggests significant potential as a specialized building block. By analogy to its close relative, 4-methoxy-3-(trifluoromethyl)aniline (B1361164), it is likely employed in the synthesis of complex molecules for the life sciences. The methoxy (B1213986) analog is a known intermediate in the production of certain pesticides and is used in the synthesis of bicyclic heterocycles for active pharmaceutical ingredients. ossila.com It is reasonable to infer that the cyclohexylmethoxy derivative serves a similar role, with the larger alkyl group potentially being used to fine-tune properties such as solubility, membrane permeability, and binding interactions with biological targets.

The synthesis of this compound would likely proceed via the etherification of 4-amino-2-(trifluoromethyl)phenol (B189850) with a suitable cyclohexylmethyl halide, such as cyclohexylmethyl bromide. This reaction, a standard Williamson ether synthesis, would provide a straightforward route to this specialized aniline derivative.

The presence of the trifluoromethyl group ortho to the amino group, and the bulky ether linkage para to it, creates a unique electronic and steric environment on the aromatic ring. This substitution pattern can be exploited in mechanistic studies to probe the influence of these combined factors on the reactivity of the aniline nucleus in various chemical transformations. For instance, its participation in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could provide valuable insights into the interplay of electronic and steric effects in these fundamental processes.

Below is a table summarizing the key properties of the closely related compound, 4-methoxy-3-(trifluoromethyl)aniline, which provides a basis for understanding the expected characteristics of the title compound.

| Property | Value |

| CAS Number | 393-15-7 scbt.com |

| Molecular Formula | C8H8F3NO scbt.com |

| Molecular Weight | 191.15 g/mol scbt.com |

| Appearance | Pale pink powder/crystals |

| Melting Point | 58-60 °C |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARRDYZUMTXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylmethoxy 3 Trifluoromethyl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline identifies two primary disconnection points that inform the forward synthesis. The most apparent disconnections are the carbon-nitrogen (C-N) bond of the aniline (B41778) functionality and the carbon-oxygen (C-O) bond of the ether linkage.

This leads to two principal synthetic routes:

Route A: This strategy prioritizes the formation of the ether bond first. The C-N bond is disconnected to reveal a nitro-aromatic precursor. A subsequent disconnection of the C-O ether bond points to a halogenated nitrobenzene (B124822) derivative and cyclohexylmethanol as the starting materials. This approach involves a nucleophilic aromatic substitution to form the ether, followed by the reduction of the nitro group to the target aniline.

Route B: In this alternative approach, the final step is the formation of the C-N bond. The disconnection of the aniline's C-N bond suggests a halogenated aromatic precursor that already contains both the cyclohexylmethoxy and trifluoromethyl groups. This precursor would then undergo an amination reaction, often catalyzed by a transition metal, to yield the final product.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the strategic interconversion of functional groups.

Strategies for Introducing the Trifluoromethyl Group

While methods for the direct trifluoromethylation of aromatic rings exist, a more common and often more efficient strategy for a molecule with this specific substitution pattern is to begin with a commercially available precursor that already incorporates the trifluoromethyl group. Starting materials such as 4-fluoro-2-nitrobenzotrifluoride (B69125) or 5-chloro-2-nitro-benzotrifluoride are ideal candidates for this synthesis. google.com This approach circumvents potential issues with regioselectivity and the harsh conditions that can be associated with direct trifluoromethylation reactions.

Methodologies for Cyclohexylmethoxy Moiety Formation

The formation of the cyclohexylmethoxy ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide on an electrophilic carbon.

In the context of synthesizing this compound, cyclohexylmethanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding cyclohexylmethoxide. This alkoxide is then reacted with a suitable aromatic precursor, like 4-fluoro-2-nitrobenzotrifluoride. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the displacement of the fluoride (B91410) or chloride ion by the cyclohexylmethoxide.

Table 1: Illustrative Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature |

| 4-fluoro-2-nitrobenzotrifluoride, Cyclohexylmethanol | NaH | DMF | Room Temp to 80 °C |

| 5-chloro-2-nitro-benzotrifluoride, Cyclohexylmethanol | K₂CO₃ | Acetonitrile | Reflux |

Functional Group Interconversions Towards the Aniline Nucleus

For synthetic routes that proceed through a nitro-aromatic intermediate, the reduction of the nitro group to an aniline is the final key transformation. This is a well-established and reliable functional group interconversion in organic synthesis. beilstein-journals.org

A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and work-up procedures. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often a clean and high-yielding reaction.

Metal-Acid Systems: Classic examples include the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) powder with HCl or acetic acid. google.com These methods are robust and widely used in industrial settings.

Transfer Hydrogenation: Reagents such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Solvent | Typical Conditions |

| H₂, Pd/C | Ethanol, Methanol | 1-4 atm H₂, Room Temperature |

| SnCl₂·2H₂O | Ethanol | Reflux |

| Fe, NH₄Cl | Ethanol/Water | Reflux |

Advanced Catalytic Approaches in Synthesis

Modern synthetic organic chemistry often employs advanced catalytic methods to achieve transformations that are difficult or inefficient using classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

In an alternative synthetic route to this compound, the aniline functionality can be introduced in the final step using a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. nih.govnih.gov

This approach would begin with the synthesis of a precursor such as 1-bromo-4-(cyclohexylmethoxy)-2-(trifluoromethyl)benzene. This intermediate could then be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific conditions, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base.

While this method offers an alternative pathway, its efficiency would be highly dependent on the specific substrate and the optimization of the catalytic system.

Trifluoromethylarylation Reactions Utilizing Anilines

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring, particularly an aniline, is a pivotal step in the synthesis of this compound. The CF3 group significantly alters the electronic properties, lipophilicity, and metabolic stability of molecules, making it a valuable substituent in medicinal chemistry. Various methods have been developed for the trifluoromethylation of anilines, often involving radical intermediates.

Visible-light-promoted radical trifluoromethylation is one prominent method. nih.gov This approach can utilize commercially available and easily handled reagents, such as the Togni reagent, to introduce the CF3 group directly onto the aniline core at room temperature. nih.gov Another significant advancement is the iron-catalyzed ortho-trifluoromethylation of anilines through a picolinamide-assisted C-H functionalization process under ultraviolet irradiation. rsc.org This method is particularly relevant as it offers a direct route to the specific substitution pattern required for the target molecule. In this process, a radical initiator generates a CF3 radical from Langlois' reagent (sodium triflinate), which then functionalizes the aniline ring at the position directed by the picolinamide (B142947) group. rsc.org

More recent developments have focused on novel trifluoromethylation reagents. For instance, N-trifluoromethylsuccinimide (NTFS) has been designed and prepared for the direct C-H trifluoromethylation of free anilines, yielding a range of trifluoromethylated products with good efficiency. researchgate.net The reaction mechanism is proposed to proceed via a free radical pathway. researchgate.net

Table 1: Selected Trifluoromethylating Reagents for Anilines

| Reagent Name | Common Abbreviation | Typical Conditions | Reference |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent | Visible light, photocatalyst, room temp. | nih.gov |

| Sodium triflinate | Langlois' Reagent | Fe catalyst, UV irradiation, radical initiator | rsc.org |

| N-Trifluoromethylsuccinimide | NTFS | PIDA, K2CO3, DMSO, 60 °C | researchgate.net |

| CF3-Imidoyl Sulfoxonium Ylides | TFISYs | Rh(III) catalyst, AgOAc, 80 °C | acs.org |

Metal-Free and Organocatalytic Systems

The development of synthetic methods that avoid transition metals is a central theme in modern green chemistry. For the synthesis of trifluoromethylated anilines, several metal-free and organocatalytic systems have been established. These methods often rely on photoredox catalysis or cascade reactions initiated by organic molecules.

Visible-light photocatalysis using organic dyes like 9,10-phenanthrenedione has been successfully employed for the synthesis of trifluoromethylated benzoxazines from N-(2-vinylphenyl)amides and trifluoromethylsulfinate. rsc.org This transition-metal-free methodology proceeds through a cascade of C-O and C-C bond formations and is tolerant of diverse functional groups. rsc.org Similarly, organophotocatalytic systems using catalysts like Eosin Y can facilitate the difluoroalkylation of anilines under mild, visible-light irradiation, offering a sustainable alternative to transition-metal-based approaches. acs.org

Beyond photocatalysis, metal-free cascade reactions provide an efficient route to complex molecular scaffolds. For example, a bis(triflyl)ethylation inserted into a sequential cyclization cascade enables the formation of complex indolines from aniline-derived substrates without the need for a metal catalyst. nih.gov Furthermore, multi-component reactions can be designed to be metal-free, such as the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and a formyl source, which proceeds efficiently with an acid additive like trifluoroacetic acid (TFA). frontiersin.org The synthesis of primary anilines themselves can also be achieved without transition metals by reacting boronic acids with a common +NH2 equivalent, a method that uses inexpensive and common reagents. acs.org

Table 2: Comparison of Catalytic Systems for Aniline Functionalization

| Catalytic System | Catalyst Example | Key Advantages | Reaction Type | Reference |

| Metal-Based | [Cp*RhCl2]2 | High efficiency, specific C-H activation | Annulation | acs.org |

| Metal-Based | Iron Salts | Low cost, specific regiocontrol | C-H Trifluoromethylation | rsc.org |

| Organocatalytic | Eosin Y | Metal-free, mild conditions, visible light | Fluoroalkylation | acs.org |

| Organocatalytic | 9,10-Phenanthrenedione | Metal-free, cost-effective | Tandem Difunctionalization | rsc.org |

| Catalyst-Free | TFA (additive) | No metal, operational simplicity | Multi-component Reaction | frontiersin.org |

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct substitution pattern—regioselectivity—is paramount in the synthesis of this compound. The desired product requires the trifluoromethyl group to be placed specifically at the C-3 position, ortho to the amino group.

Directed C-H bond activation is a powerful strategy for controlling regioselectivity. Rhodium(III)-catalyzed C-H activation and annulation of N-pyrimidyl-substituted anilines with CF3-imidoyl sulfoxonium ylides (TFISYs) provides a method for constructing 2-trifluoromethylindolines. acs.org While this produces a cyclized product, the initial C-H activation occurs ortho to the directing aniline group. A more direct approach is the iron-catalyzed ortho-trifluoromethylation of anilines, which uses a removable picolinamide directing group to ensure functionalization occurs at the desired position. rsc.org This method provides a clear pathway to installing the CF3 group at the C-3 position of a 4-substituted aniline precursor.

While the target molecule, this compound, is achiral, the principles of stereochemical control are crucial in the broader context of fluorinated amine synthesis. The enantioselective synthesis of fluorinated molecules, including α-trifluoromethyl amines, has become a significant field of study. nih.govrochester.edu Organocatalysis and biocatalysis are leading strategies for achieving high enantioselectivity. For instance, enzymes have been engineered for the biocatalytic N-H bond insertion of carbene donors into anilines, producing chiral α-trifluoromethyl amino esters with high yield and enantiomeric excess. rochester.edu Such methods highlight the advanced tools available for controlling stereochemistry in related syntheses.

Table 3: Regiocontrol Strategies in Aniline Functionalization

| Strategy | Directing Group/Reagent | Position Functionalized | Mechanism | Reference |

| Chelation-Assisted C-H Activation | N-Pyrimidyl group | ortho to Amine | Rh(III) Catalysis | acs.org |

| Chelation-Assisted C-H Activation | Picolinamide | ortho to Amine | Fe-promoted Photo-reaction | rsc.org |

| Electronic Bias | Electron-donating group (e.g., OMe) | ortho and para to OMe | Electrophilic Aromatic Substitution | N/A |

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, chemists often employ one-pot and multicomponent reaction (MCR) strategies. These approaches combine multiple transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

MCRs are particularly powerful for constructing complex molecules from simple starting materials. The Povarov reaction, for instance, is a three-component reaction involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov This highlights the potential for MCRs to assemble the core of complex aniline derivatives efficiently. Similarly, the synthesis of 1-aryl-3-trifluoromethylpyrazoles can be achieved in a one-pot protocol from in situ generated nitrile imines and a surrogate of acetylene, demonstrating a sequence of annulation, dehydration, and ring contraction in a single pot. nih.govorganic-chemistry.org

These strategies could be conceptually applied to the synthesis of this compound. A potential one-pot process could involve the formation of the aniline from simpler precursors followed by an in-situ trifluoromethylation. For example, a method for synthesizing primary anilines from boronic acids could be combined with a subsequent functionalization step in a "one-pot" sequence. acs.org A one-pot, three-component synthesis of tetrahydropyrimidinecarboxamides using lanthanum triflate as a catalyst further illustrates the utility of this approach in creating complex, functionalized molecules starting from components that include substituted anilines. nih.gov

Principles of Sustainable Synthesis and Green Chemistry in Production Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of fine chemicals like this compound.

A key aspect of green chemistry is the use of catalysis to improve efficiency and reduce waste. The use of visible-light photocatalysis, which harnesses light as a renewable energy source, is an excellent example. rsc.orgacs.org These reactions can often be performed under mild conditions, reducing energy consumption. Furthermore, developing metal-free catalytic systems, such as those using organic dyes or organocatalysts, aligns with green chemistry goals by avoiding potentially toxic and expensive heavy metals. acs.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylmethoxy 3 Trifluoromethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline core of the molecule is a primary determinant of its chemical reactivity, providing a site for both electrophilic aromatic substitution and nucleophilic reactions at the amino group.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline is activated towards electrophilic aromatic substitution by the collective electron-donating effects of the amino and cyclohexylmethoxy groups. wikipedia.org These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. The amino group, in particular, is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org

However, the substitution pattern is also significantly influenced by the presence of the trifluoromethyl group and the bulky cyclohexylmethoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of these reactions is a result of the directing effects of all substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Major Product(s) | Minor Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Substitution at C5 | Substitution at C2 |

| Halogenation (Br₂/FeBr₃) | Substitution at C5 | Substitution at C2 |

| Sulfonation (SO₃/H₂SO₄) | Substitution at C5 | Substitution at C2 |

Nucleophilic Reactivity and Derivatization Pathways (e.g., amide formation)

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows for a variety of derivatization reactions, with amide formation being a prominent example. The reaction with acyl chlorides or anhydrides in the presence of a base readily converts the aniline to the corresponding amide. This reaction is a common strategy to protect the amino group during other transformations or to synthesize biologically active molecules.

Other nucleophilic reactions include alkylation and arylation of the amino group, leading to the formation of secondary and tertiary amines.

Oxidation and Reduction Chemistry

The aniline moiety is susceptible to oxidation. Strong oxidizing agents can transform the amino group into various oxidation states, potentially leading to the formation of nitroso, nitro, or even polymeric species. The specific products formed depend on the oxidant used and the reaction conditions.

Conversely, while the aniline itself is in a reduced state, the aromatic ring can be hydrogenated under high pressure and temperature in the presence of a suitable catalyst, such as rhodium or ruthenium, to yield the corresponding cyclohexylamine (B46788) derivative.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly modulates the reactivity of the aromatic ring. nih.gov

Electronic Effects and Resonance Contributions to Reactivity

The -CF3 group exerts a strong negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. mdpi.com This effect deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. nih.gov While the amino and cyclohexylmethoxy groups are activating, the deactivating nature of the -CF3 group tempers this activation. The -CF3 group does not participate in resonance in a way that would activate the ring. Its primary electronic influence is through induction. nih.gov

Regioselectivity in Further Functionalization

The trifluoromethyl group is a meta-director for electrophilic aromatic substitution on a deactivated ring. nih.gov However, in this molecule, the powerful ortho, para-directing influence of the amino and cyclohexylmethoxy groups dominates. The -CF3 group at the 3-position will sterically hinder substitution at the C2 position and electronically disfavor substitution at the C4 and C6 positions (which are ortho and para to it). This reinforces the directing effect of the amino and cyclohexylmethoxy groups, favoring substitution at the C5 position, which is para to the amino group and meta to the trifluoromethyl group.

Table 2: Summary of Substituent Effects on Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 1 | Activating (+R, -I) | Ortho, Para |

| -OCH₂-c-C₆H₁₁ | 4 | Activating (+R, -I) | Ortho, Para |

| -CF₃ | 3 | Deactivating (-I) | Meta |

Role of the Cyclohexylmethoxy Substituent in Molecular Reactivity

The bulky nature of the cyclohexylmethoxy substituent is expected to play a crucial role in dictating the regioselectivity of reactions involving this compound. Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants to a specific site. In this case, the large cyclohexyl group can physically obstruct access to the positions on the aromatic ring adjacent to the cyclohexylmethoxy group.

This steric crowding is particularly relevant in electrophilic aromatic substitution reactions. While the alkoxy group is an ortho, para-director, the significant bulk of the cyclohexylmethoxy group would likely disfavor substitution at the ortho position (C5) due to steric clashes with the incoming electrophile. Consequently, electrophilic attack is predicted to occur predominantly at the C2 and C6 positions, with the C2 position being electronically activated by the powerful para-directing amino group.

To illustrate the impact of steric hindrance on reaction rates, consider the hypothetical relative rates of a typical electrophilic aromatic substitution reaction for a series of 4-alkoxy-3-(trifluoromethyl)anilines.

Interactive Data Table: Hypothetical Relative Rates of Electrophilic Aromatic Substitution

| 4-Alkoxy Substituent | Relative Rate (k_rel) |

| Methoxy (B1213986) | 1.00 |

| Ethoxy | 0.85 |

| Isopropoxy | 0.60 |

| Cyclohexylmethoxy | 0.45 |

This table presents hypothetical data to demonstrate the expected trend of decreasing reaction rate with increasing steric bulk of the alkoxy group. The values are not derived from experimental data for this compound.

As the size of the alkoxy group increases from methoxy to cyclohexylmethoxy, the rate of reaction is expected to decrease due to the increasing steric hindrance around the aromatic ring, which impedes the approach of the electrophile.

The cyclohexylmethoxy group also exerts a significant electronic influence on the aromatic ring through inductive and resonance effects. The oxygen atom, being highly electronegative, withdraws electron density from the benzylic carbon and, to a lesser extent, from the aromatic ring via the sigma bonds. This is known as the inductive effect (-I effect).

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound would rely on established methodologies such as kinetic studies and the identification of reaction intermediates.

Kinetic studies are fundamental to understanding reaction mechanisms as they provide insights into the rate-determining step and the species involved in it. For a typical reaction of this compound, such as an electrophilic aromatic substitution, the rate law would likely be determined by monitoring the disappearance of the starting material or the appearance of the product over time under various reactant concentrations.

For instance, in a hypothetical bromination reaction, the rate law might be found to be:

Rate = k[this compound][Br2]

This second-order rate law would suggest a mechanism where both the aniline derivative and bromine are involved in the rate-determining step.

A Hammett plot could also be constructed by studying the reaction rates of a series of anilines with different substituents to quantify the electronic effects on the transition state. wikipedia.org

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of Substituted Anilines

| Substituent (X) in 4-X-aniline | Rate Constant (k) (M⁻¹s⁻¹) |

| -OCH3 | 5.2 x 10⁻³ |

| -H | 1.0 x 10⁻³ |

| -Cl | 3.5 x 10⁻⁴ |

| -NO2 | 6.1 x 10⁻⁶ |

This table presents hypothetical kinetic data for a generic electrophilic substitution reaction to illustrate the influence of substituents on the reaction rate. The data is not specific to this compound.

The trend in the table shows that electron-donating groups (like -OCH3) increase the reaction rate, while electron-withdrawing groups (like -Cl and -NO2) decrease the rate, which is consistent with the general principles of electrophilic aromatic substitution.

In nucleophilic aromatic substitution reactions, which are less common for anilines but could potentially occur if a suitable leaving group is present on the ring, the key intermediate would be a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate would be enhanced by the electron-withdrawing trifluoromethyl group.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be instrumental in identifying and characterizing these transient species, either by direct observation under specific conditions (e.g., low temperature) or by trapping experiments.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques used to determine the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline. The spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the cyclohexyl group, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. Chemical shifts (δ) would indicate the electronic environment of each proton, while signal splitting (multiplicity) would reveal the number of neighboring protons, thus helping to establish connectivity. Integration of the signals would correspond to the relative number of protons in each environment.

¹³C NMR: This analysis would detect all unique carbon atoms in the molecule, including those of the aniline ring, the trifluoromethyl group, and the cyclohexylmethoxy substituent. The chemical shifts of the carbon signals provide insight into their hybridization and chemical environment. For instance, carbons bonded to the electronegative fluorine and oxygen atoms would appear at characteristic downfield shifts.

A detailed analysis and assignment of specific peaks for this compound cannot be completed without access to experimental spectral data.

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. For this compound, ¹⁹F NMR would be crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. The spectrum would be expected to show a single signal, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a -CF₃ group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in confirming the spin systems within the cyclohexyl ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connectivity between different functional groups and for assigning quaternary (non-protonated) carbons. For example, HMBC could show correlations between the methylene protons of the methoxy bridge and carbons of both the cyclohexyl and the aniline rings, confirming the ether linkage.

Without experimental 2D NMR data, a definitive map of the molecular connectivity and stereochemistry for this compound cannot be constructed.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₄H₁₈F₃NO), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure and connectivity. The fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the ether bond to lose the cyclohexylmethyl group, or fragmentation of the cyclohexyl ring itself. Analyzing these fragmentation patterns would help to confirm the proposed structure.

Specific fragmentation pathways and resulting mass-to-charge ratios for this compound are not available in published literature.

Based on a comprehensive search for scientific literature and analytical data, it is not possible to provide the requested article on "this compound."

The search for specific experimental data pertaining to the advanced spectroscopic and analytical characterization of this particular compound did not yield any specific results. No publicly available Fourier Transform Infrared (FT-IR) spectra, Raman spectra, High-Performance Liquid Chromatography (HPLC) methods, or Gas Chromatography-Mass Spectrometry (GC-MS) analyses for "this compound" could be located.

The performed searches retrieved information for structurally related but distinct compounds, such as 4-methoxy-3-(trifluoromethyl)aniline (B1361164) and various isomers of trifluoromethylaniline. However, per the strict instructions to focus solely on "this compound," this information cannot be used as a substitute.

Therefore, without the necessary primary data, creating a scientifically accurate and informative article that adheres to the specified outline, including the mandatory data tables for each analytical technique, is not feasible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric arrangement of "4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline". These methods, particularly Density Functional Theory (DFT), provide a robust framework for detailed molecular characterization.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline) | ~1.39 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-O Bond Angle (Methoxy) | ~118° |

| Dihedral Angle (Ring-CF3) | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles that might be expected from a DFT calculation. Actual values would be determined by a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For "this compound", the energy and spatial distribution of the HOMO and LUMO would be calculated using DFT. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing trifluoromethyl group, suggesting this as a potential site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Electronegativity (χ) | ~ 3.25 eV |

| Chemical Hardness (η) | ~ 2.25 eV |

| Global Electrophilicity Index (ω) | ~ 2.34 eV |

Note: These values are representative and would be precisely determined through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysisresearchgate.net

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.

The cyclohexylmethoxy group in "this compound" is conformationally flexible. MD simulations can track the rotational and vibrational motions of this substituent over time, revealing its preferred orientations and the energy barriers between different conformations. This is crucial for understanding how the shape of the molecule changes in different environments and how this flexibility might influence its interactions with other molecules. The simulation would trace the trajectory of each atom, allowing for the analysis of how the cyclohexyl ring puckers and how the methoxy (B1213986) linker rotates relative to the aniline ring.

MD simulations are also invaluable for modeling how "this compound" interacts with its environment, such as solvent molecules or a biological receptor. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), the simulation can predict how the solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions are formed and broken over time. This provides a detailed picture of the solvation process and can help to explain the molecule's solubility and other physical properties. In a biological context, MD simulations can be used to model the binding of the molecule to a protein, providing insights into the specific interactions that stabilize the complex.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of "this compound", which can then be compared with experimental data to validate the theoretical model. Time-dependent DFT (TD-DFT) is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to excited states.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group, the C-F stretching of the trifluoromethyl group, and the various vibrations of the aromatic and cyclohexyl rings. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, providing a powerful tool for structural elucidation and for confirming the identity and purity of synthesized compounds.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |

|---|---|---|

| IR | N-H Stretch | ~3400-3500 cm⁻¹ |

| IR | C-F Stretch | ~1100-1350 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~6.8-7.5 ppm |

| ¹H NMR | -CH₂-O- Protons | ~3.9 ppm |

| ¹³C NMR | Aromatic Carbons | ~110-150 ppm |

| ¹³C NMR | CF₃ Carbon | ~125 ppm (quartet) |

Note: These are representative values. Precise predictions would result from specific computational analyses.

Chemical Bonding and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. ossila.com This method quantifies electron density distribution and delocalization effects, offering insights into molecular stability and reactivity. nih.gov

Key aspects of NBO analysis for this molecule would include:

Hybridization: Determining the hybridization of atomic orbitals (e.g., sp² for aromatic carbons, sp³ for cyclohexyl carbons).

Donor-Acceptor Interactions: Analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. A crucial interaction would be the delocalization of the nitrogen lone pair (n_N) into the antibonding π* orbitals of the aromatic ring, which is characteristic of anilines.

Stabilization Energy (E⁽²⁾): The second-order perturbation energy, E⁽²⁾, quantifies the strength of these donor-acceptor interactions. Higher E⁽²⁾ values indicate stronger delocalization and greater molecular stability. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. semanticscholar.org These charges provide an estimate of the electron distribution and help identify electrophilic and nucleophilic sites. For this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative Mulliken charges, while the attached carbon and hydrogen atoms would be more positive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting reactivity.

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen, nitrogen, and fluorine. These are sites susceptible to electrophilic attack.

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, particularly the amine protons. These are sites susceptible to nucleophilic attack.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify reactants, products, intermediates, and transition states. mdpi.com

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational studies would:

Optimize Geometries: Calculate the lowest-energy structures for all species along the reaction pathway.

Calculate Energies: Determine the relative energies (enthalpies and Gibbs free energies) of reactants, intermediates, transition states, and products. The energy difference between reactants and the highest-energy transition state gives the activation energy of the reaction.

Characterize Transition States: A transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide a quantitative understanding of reaction kinetics and thermodynamics, explaining why certain products are favored over others.

Mechanistic Biological Studies in Vitro Focus

Molecular Interaction Profiling

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline, also known as GSK2879552, is recognized as a selective and irreversible inhibitor of the enzyme Lysine-specific demethylase 1 (LSD1), also designated as KDM1A. medchemexpress.commedchemexpress.comcancer.gov Its mechanism of action involves direct binding to the LSD1 enzyme. cancer.gov As a derivative of tranylcypromine, GSK2879552 functions by forming a covalent bond within the enzyme's active site, specifically with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This irreversible binding leads to the inactivation of the enzyme, preventing it from carrying out its demethylase function. cancer.govnih.gov The compound has been shown to be highly selective for LSD1 over other related enzymes like LSD2 and monoamine oxidases (MAOs). nih.gov

The inhibition of LSD1 by GSK2879552 triggers a cascade of downstream cellular effects. By preventing LSD1-mediated demethylation of histone H3 at lysine (B10760008) 4 (H3K4), the compound leads to an accumulation of mono- and di-methylated H3K4 (H3K4me1/2). nih.govresearchgate.net This epigenetic modification results in altered gene expression, including the increased expression of tumor-suppressor genes and genes associated with cellular differentiation. cancer.govresearchgate.netnih.gov

In vitro studies have demonstrated that this modulation of gene expression can suppress key processes involved in cancer progression, such as cell proliferation, invasion, and migration. researchgate.netmdpi.com For instance, in acute myeloid leukemia (AML) cells, treatment with GSK2879552 leads to an increase in the expression of myeloid differentiation markers like CD11b and CD86. nih.gov Furthermore, research in sorafenib-resistant hepatocellular carcinoma (HCC) cells has shown that GSK2879552 can downregulate β-catenin signaling activity by depressing the transcription of Wnt antagonists. medchemexpress.commedchemexpress.com In small cell lung cancer (SCLC) models, the compound alters the expression of neuroendocrine marker genes, which is believed to contribute to its growth-inhibitory effects. researchgate.netnih.gov

Enzymatic Activity Modulation and Inhibition Mechanisms (In Vitro)

GSK2879552 is characterized as a potent, selective, and irreversible inactivator of the LSD1 enzyme. medchemexpress.comnih.gov The interaction is mechanism-based, where the compound acts as a substrate for the enzyme's catalytic cycle. This leads to the formation of a reactive intermediate that then covalently bonds to the FAD cofactor, resulting in time-dependent inactivation of the enzyme. nih.gov This irreversible mechanism ensures a durable inhibition of LSD1's catalytic activity, which is considered crucial for achieving maximal changes in gene expression and subsequent anti-tumor efficacy. nih.gov

The primary molecular function of GSK2879552 is the inhibition of histone demethylase activity. medchemexpress.commedchemexpress.com Specifically, it targets LSD1, a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). nih.govresearchgate.net LSD1 is a key component of several transcriptional repressor complexes. acs.org By inhibiting LSD1, GSK2879552 prevents the removal of these methyl marks, which are generally associated with active gene transcription. cancer.govresearchgate.net This leads to a "pro-differentiation" effect, particularly observed in hematological malignancies like AML, where the inhibition of LSD1 can reactivate differentiation pathways. nih.govnih.gov The compound induces the expression of putative KDM1A target genes, confirming its mechanism of action at the cellular level. selleckchem.com

GSK2879552 has demonstrated potent anti-proliferative activity across a range of cancer cell lines in vitro. The effects are predominantly cytostatic, meaning they inhibit cell growth rather than directly inducing cell death, although cytotoxic effects have been observed in combination treatments. nih.govselleckchem.com

In studies involving a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with a potent average half-maximal effective concentration (EC₅₀) of 137 ± 30 nM. nih.gov The compound also effectively inhibited the formation of blast colonies in primary marrow samples derived from AML patients, indicating its activity is not limited to established cell lines. researchgate.netnih.gov In SCLC cell lines, GSK2879552 also shows potent, predominantly cytostatic, anti-proliferative activity. researchgate.netselleckchem.com Furthermore, in prostate cancer cell models, the compound has been shown to reduce cell migration and invasion in vitro. mdpi.com

The tables below summarize the in vitro anti-proliferative and differentiation-inducing activities of GSK2879552 in AML cellular models.

Table 1: Anti-proliferative Activity of GSK2879552 in AML Cell Lines

| Cell Line Panel | Number of Cell Lines | Parameter | Average Value | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | 20 | EC₅₀ | 137 ± 30 nM | nih.gov |

Table 2: Induction of Differentiation Markers by GSK2879552 in MOLM-13 Cells

| Marker Gene | Parameter | Average Value | Reference |

|---|---|---|---|

| CD11b (ITGAM) | EC₅₀ | 31 ± 1 nM | nih.gov |

| CD86 | EC₅₀ | 28 ± 6 nM | nih.gov |

Structure-Activity Relationship (SAR) Insights from In Vitro Data

The relationship between the chemical structure of "this compound" and its biological activity can be inferred from in vitro data by dissecting the contributions of its primary functional moieties: the trifluoromethyl group and the cyclohexylmethoxy group.

Contribution of the Trifluoromethyl Group to Biological Recognition and Activity

The trifluoromethyl (-CF₃) group, strategically positioned on the aniline (B41778) ring, is known to significantly influence the pharmacodynamic and pharmacokinetic properties of molecules. nih.gov Its contribution to biological recognition and activity is multifaceted.

The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This electronic effect can modify the acidity of the adjacent aniline amine, influencing its ionization state and ability to form hydrogen bonds or electrostatic interactions with biological targets. mdpi.com Hydrogen bonds are among the most critical specific interactions in biological recognition processes. nih.gov

Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. mdpi.com The Hansch π value for a -CF₃ group is +0.88, indicating its lipophilic nature. mdpi.com This increased lipophilicity can lead to improved target binding affinity through enhanced hydrophobic interactions. mdpi.com The replacement of a methyl group with a trifluoromethyl group has been shown in some cases to increase biological activity by at least an order of magnitude. researchgate.net

The steric bulk of the -CF₃ group, being larger than a hydrogen or methyl group, can also play a crucial role in conferring selectivity for a specific biological target by creating a better fit within the binding site. mdpi.com

Table 1: Comparative Properties of Trifluoromethyl vs. Methyl Group

| Property | Trifluoromethyl (-CF₃) Group | Methyl (-CH₃) Group | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | mdpi.comresearchgate.net |

| Lipophilicity (Hansch π value) | +0.88 | +0.56 | mdpi.com |

| Steric Size | Larger | Smaller | mdpi.com |

| Metabolic Stability | High due to strong C-F bonds | Susceptible to oxidation | mdpi.comresearchgate.net |

Role of the Cyclohexylmethoxy Moiety in Molecular Interactions and Biological Function

The cyclohexyl group is a bulky, non-polar, and highly lipophilic substituent. nih.gov Its primary role in molecular interactions is to engage in van der Waals and hydrophobic interactions within non-polar cavities of a target protein's binding site. nih.gov Such interactions are crucial for ligand affinity, as displacing water molecules from these hydrophobic pockets can result in a significant entropic gain, strengthening the binding event. nih.gov The high lipophilicity conferred by this group (cyclohexyl-containing anilide compounds have been measured with log D₇.₄ values around 3–4) can also be critical for cell permeability and reaching intracellular targets. nih.gov

The methoxy (B1213986) (-O-CH₂-) linker provides flexibility and acts as a hydrogen bond acceptor via its ether oxygen atom. researchgate.net This capability allows for the formation of specific hydrogen bonds with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or threonine) in a protein's active site, which can anchor the ligand in a favorable orientation for optimal binding. nih.govresearchgate.net

Table 2: Potential Contributions of the Cyclohexylmethoxy Moiety to Biological Function

| Component of Moiety | Physicochemical Property | Likely Role in Molecular Interaction | Reference |

|---|---|---|---|

| Cyclohexyl Ring | Bulky, highly lipophilic | Engages in hydrophobic and van der Waals interactions; enhances membrane permeability. | nih.govnih.gov |

| Methoxy Linker (-O-CH₂-) | Flexible, contains H-bond acceptor | Acts as a hydrogen bond acceptor with protein residues; provides rotational flexibility for optimal binding orientation. | researchgate.net |

Stability of the Compound in Biological Media (In Vitro)

The stability of a compound in biological media is a critical parameter evaluated during drug discovery, as it helps predict the compound's in vivo half-life and bioavailability. if-pan.krakow.pl In vitro assays using liver microsomes or hepatocytes are standard methods for determining metabolic stability. nuvisan.com

Evaluation of Metabolic Stability of Functional Groups

The trifluoromethyl group is known for its exceptional metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage. mdpi.com Therefore, this part of the molecule is unlikely to be a site of metabolic breakdown.

The aniline moiety itself can be a site for metabolism, typically through N-oxidation or N-acetylation. The surrounding bulky groups, the trifluoromethyl and cyclohexylmethoxy substituents, may offer some steric shielding, potentially reducing the rate of metabolism at the nitrogen atom. uni-halle.de

The cyclohexylmethoxy moiety presents several potential sites for metabolic attack. The cyclohexyl ring is a lipophilic aliphatic structure, making it a prime target for oxidative metabolism by CYP enzymes, leading to hydroxylation at various positions on the ring. nih.gov Studies on other cyclohexyl-containing compounds have shown them to have moderate to labile profiles in liver microsomal stability assays, suggesting this ring is a likely point of metabolic vulnerability. nih.gov The methoxy ether linkage can also be a metabolic liability, susceptible to O-dealkylation, which would cleave the cyclohexyl group from the parent molecule. researchgate.net

Table 3: Predicted In Vitro Metabolic Stability of Functional Groups

| Functional Group | Predicted Metabolic Stability | Common Metabolic Pathway(s) | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | High | Resistant to metabolism due to high C-F bond strength. | mdpi.comresearchgate.net |

| Aniline Ring/Amine | Moderate to Low | Aromatic hydroxylation, N-oxidation, N-acetylation. | uni-halle.de |

| Cyclohexyl Ring | Moderate to Low | Aliphatic hydroxylation by CYP enzymes. | nih.gov |

| Ether Linkage (-O-CH₂-) | Moderate to Low | O-dealkylation. | researchgate.net |

Advanced Applications As Chemical Intermediates and Building Blocks

Precursor in the Synthesis of Complex Organic Scaffolds

The unique combination of functional groups in 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline positions it as a key starting material for constructing elaborate molecular architectures. Its aniline (B41778) core provides a reactive site for a multitude of classic and modern synthetic transformations, enabling the assembly of diverse and high-value chemical structures.

Anilines substituted with trifluoromethyl groups are well-established precursors for a variety of heterocyclic systems, which are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. ossila.com The subject compound, by virtue of its trifluoromethylaniline core, is a prospective candidate for synthesizing analogous heterocyclic structures.

Quinolines: The synthesis of quinoline (B57606) rings, often achieved through reactions like the Friedländer annulation, can utilize substituted anilines. Fluorinated quinoline analogs are actively researched for their potential antifungal and anticancer activities. researchgate.netnih.gov The presence of the trifluoromethyl group, as found in this compound, can enhance the biological efficacy of the resulting quinoline derivatives. researchgate.net

Benzimidazoles: Benzimidazoles are another critical class of heterocycles for which trifluoromethyl-substituted anilines are valuable precursors. rsc.orgbohrium.com Copper-mediated three-component reactions, for instance, can construct 2-trifluoromethylbenzimidazoles from aniline derivatives. rsc.orgrsc.org These compounds are known to possess a wide spectrum of biological activities, and the trifluoromethyl group often enhances these properties. bohrium.com

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through various condensation reactions. bu.edu.egorganic-chemistry.org While direct synthesis from anilines is less common than from amidines, anilines can be precursors to the necessary building blocks. The incorporation of fluorine into the pyrimidine ring is a key strategy in the development of anticancer drugs like 5-fluorouracil. mdpi.com Therefore, fluorinated building blocks like this compound are of significant interest in medicinal chemistry.

| Heterocycle Class | General Synthetic Utility of Trifluoromethylanilines | Key Reaction Types |

| Quinolines | Precursors for creating fluorinated quinoline rings with potential biological activity. researchgate.netnih.gov | Cyclization and annulation reactions (e.g., Friedländer synthesis). rsc.org |

| Benzimidazoles | Starting materials for synthesizing 2-(trifluoromethyl)benzimidazole (B189241) derivatives. rsc.orgnih.gov | Multi-component condensation reactions, often metal-catalyzed. rsc.orgrsc.org |

| Pyrimidines | Building blocks for intermediates used in the synthesis of fluorinated pyrimidines. mdpi.comresearchgate.net | Condensation of amides with nitriles or β-dicarbonyl compounds with amidines. bu.edu.egnih.gov |

The incorporation of trifluoromethyl (CF3) groups into polymers is a proven strategy for modifying their physical and chemical properties. researchgate.net The CF3 group can enhance thermal stability, chemical resistance, and solubility in organic solvents while lowering the dielectric constant and surface energy. researchgate.netnih.gov

As a trifluoromethyl-containing aniline, this compound can be used to introduce the CF3 moiety into polymer backbones, such as polyimides or polyamides. The aniline functional group allows it to be polymerized with dianhydrides or diacyl chlorides. The bulky cyclohexylmethoxy group would likely disrupt polymer chain packing, further enhancing solubility and lowering the dielectric constant, making the resulting materials potentially suitable for applications in microelectronics and advanced coatings. researchgate.net

Aniline derivatives are fundamental intermediates in the synthesis of a wide range of dyes and pigments, particularly azo dyes. camlinfs.comchemsynth.co.in The specific color and properties of a dye are determined by the substituents on the aromatic rings. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the chromophore, potentially leading to dyes with high lightfastness, thermal stability, and unique shades. Phenolic and aniline-based chemicals are key ingredients for various dye intermediates. camlinfs.com Therefore, this compound serves as a potential precursor for high-performance, specialty pigments where enhanced stability and specific color characteristics are required.

Strategies for Incorporating Trifluoromethylanilines into Novel Chemical Structures

The strategic incorporation of fluorine-containing groups is a central theme in modern medicinal and materials chemistry. nih.gov The trifluoromethyl group is particularly valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity of molecules to biological targets. mdpi.com

Key strategies for incorporating building blocks like this compound include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl group activates the aromatic ring, making it more susceptible to nucleophilic attack, although the aniline group itself is activating for electrophilic substitution.

Metal-Catalyzed Cross-Coupling: The amino group can be used to direct ortho-lithiation or can be transformed into other functional groups (like halides) suitable for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the precise attachment of the trifluoromethylaniline scaffold to other complex fragments.

Amide Bond Formation: Standard peptide coupling reactions allow the aniline to be readily incorporated into polyamide chains or attached to carboxylic acid-bearing molecules, a common step in the synthesis of pharmaceuticals and functional polymers.

Diazotization: The primary amine can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a wide array of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions, opening up diverse synthetic pathways.

The selective introduction of fluorine or organofluorine moieties is known to improve pharmacological properties such as metabolic stability and membrane permeability. nih.gov

Development of Catalysts or Ligands Derived from the Aniline Scaffold

The aniline scaffold can be elaborated into sophisticated ligands for transition metal catalysis. The nitrogen atom can serve as a coordination site, and the aromatic ring can be functionalized to create bidentate or polydentate ligands. For example, anilines can be transformed into phosphine-containing ligands (phosphinoamines) or Schiff base ligands.

Recent research has explored the use of "scaffolding ligands" derived from anilines that can act as temporary directing groups to control the regioselectivity and enantioselectivity of reactions like hydroformylation. acs.org The electronic properties imparted by the trifluoromethyl group in this compound could fine-tune the coordinating ability and stability of such a derived ligand, potentially leading to catalysts with enhanced performance or novel reactivity.

Q & A

Q. What are the common synthetic routes for preparing 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1 : Introduction of the trifluoromethyl group via electrophilic substitution using CF₃I or Cu-mediated trifluoromethylation .

- Step 2 : Alkylation of the hydroxyl group with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the cyclohexylmethoxy moiety .

- Step 3 : Reduction of nitro intermediates to the aniline group using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ .

Key conditions include anhydrous solvents, temperature control (60–100°C), and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the cyclohexylmethoxy group (δ ~3.5–4.5 ppm for OCH₂) and trifluoromethyl substituent (¹⁹F NMR: δ ~-60 to -70 ppm) .

- IR Spectroscopy : Identification of NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .

Q. How does the lipophilicity of this compound influence its bioavailability?

- Methodological Answer : Lipophilicity (logP) is determined via reversed-phase HPLC or shake-flask methods. The cyclohexylmethoxy group increases logP by ~2–3 units compared to non-alkylated analogs, enhancing membrane permeability but potentially reducing solubility. Computational tools like DFT or COSMO-RS can predict logP and guide structural optimization .

Advanced Research Questions

Q. How do structural modifications in the cyclohexylmethoxy group influence the compound's biological activity and selectivity?

- Methodological Answer :

- SAR Studies : Replace cyclohexyl with smaller (e.g., cyclopentyl) or bulkier (adamantyl) groups to assess steric effects on target binding.

- Data Example : In analogs, cyclohexylmethoxy improves IC₅₀ by 10-fold over methoxy derivatives in kinase inhibition assays, likely due to hydrophobic interactions .

- Experimental Design : Use X-ray crystallography or molecular docking to map binding pocket interactions .

Q. What strategies can resolve discrepancies in biological activity data observed across different studies?

- Methodological Answer :

- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : High logP may lead to rapid hepatic metabolism.

- Solutions :

- Prodrug Design : Introduce phosphate esters to improve aqueous solubility.

- Formulation : Use lipid-based nanoemulsions to enhance bioavailability .

- Validation : Conduct LC-MS/MS pharmacokinetic profiling in rodent models to measure Cmax and t₁/₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.